1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPEPMPJHHAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with cyanomethylated pyrazole intermediates. The general synthetic route includes:
- Formation of Pyrazole Intermediate : The reaction of malononitrile with hydrazine yields a pyrazole derivative.
- Cyanomethylation : The introduction of a cyanomethyl group is achieved through nucleophilic substitution reactions involving appropriate electrophiles.
- Final Cyclization : The final step involves cyclization to form the desired pyrazole derivative with a pyridine substituent.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazoles demonstrated cytotoxic effects against breast cancer cells, suggesting a potential therapeutic application for this compound in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated that derivatives of pyrazoles possess moderate to excellent activity against several pathogenic fungi and bacteria. For example, a related study highlighted that pyrazole-based compounds effectively inhibited the growth of phytopathogenic fungi, indicating their potential use as antifungal agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been a focal point in research, with evidence showing that these compounds can activate apoptotic pathways.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was tested alongside doxorubicin, revealing a synergistic effect that enhanced its anticancer efficacy .
Case Study 2: Antifungal Efficacy
In another investigation, the antifungal activity of this compound was assessed against various strains, including Botrytis cinerea and Fusarium solani. Results indicated that it effectively inhibited fungal growth at low concentrations, positioning it as a promising candidate for agricultural applications .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer . The structural similarities suggest that this compound may also possess similar therapeutic effects.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds containing the pyrazole ring have been shown to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The ability to modify the side chains, such as the cyanomethyl group in this compound, can enhance its efficacy and selectivity .
Organic Synthesis
Intermediate for Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex heterocyclic compounds through various reactions, such as nucleophilic substitutions and cycloadditions. For example, it has been employed in reactions with S-nucleophiles to produce thieno[2,3-b]pyridines, which are valuable in pharmaceutical chemistry .
Reactivity with Electrophiles
The compound's reactivity towards electrophiles allows for the development of new materials and molecules with tailored properties. Its ability to participate in diverse chemical reactions makes it a valuable building block in synthetic organic chemistry .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbonitriles
The following table summarizes key structural and functional differences between 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and analogous compounds:
Key Observations:
Substituent Effects on Bioactivity: Pyridin-2-yl groups (as in the target compound and 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile) are associated with kinase inhibition and anticancer activity . Compound 4c, derived from a pyrazole precursor, exhibits potent anticancer activity (IC50 = 0.81 µM), suggesting that nitrile and pyrimidine fusion enhances bioactivity .
Synthetic Accessibility: Chloroacetyl-substituted derivatives (e.g., 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile) are synthesized in moderate yields (62.71%) via nucleophilic substitution, highlighting the feasibility of modifying position 1 . Dimroth rearrangement of amino-substituted pyrazoles enables access to fused pyrimidine systems, a strategy applicable to the target compound’s derivatives .
Physical and Spectroscopic Properties: IR spectra of pyrazole carbonitriles show characteristic CN stretches near 2296 cm⁻¹, as seen in 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile . Methylsulfanyl and chloroacetyl groups introduce distinct NMR signals (e.g., δ 5.13 for SCH2), aiding structural characterization .
Implications for Drug Development
The target compound’s pyridin-2-yl and cyanomethyl groups position it as a candidate for kinase inhibition, analogous to CDK7 inhibitors described in patent literature . However, the absence of an amino group at position 5 (compared to bioactive derivatives like 4c) may necessitate further functionalization to optimize activity. Future studies should explore:
Preparation Methods
General Synthetic Strategies for Pyrazole Derivatives with Pyridine and Cyano Substituents
The synthesis of pyrazole derivatives bearing pyridine and cyano groups typically follows two major strategies:
- Formation of the pyridine ring onto a preexisting pyrazole ring.
- Formation of the pyrazole ring onto a preexisting pyridine ring.
For 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, the common approach involves constructing the pyrazole core first and then introducing the pyridin-2-yl substituent at the 3-position, alongside cyanomethyl and cyano groups at the 1- and 4-positions respectively.
Key Synthetic Routes and Reaction Conditions
Pyrazole Ring Construction via Hydrazine and β-Dicarbonyl Compounds
A typical method to prepare substituted pyrazoles is the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For the target compound:
- Starting materials: Hydrazine or substituted hydrazine derivatives, 2-pyridinecarboxaldehyde or 2-pyridyl-containing precursors, and malononitrile (for cyano groups).
- Reaction conditions: Solvent choices include acetic acid, methanol with HCl, or water under reflux or microwave irradiation. Reaction times vary from several hours to overnight depending on substituents.
Cyanomethyl Group Introduction
The cyanomethyl group at the 1-position is generally introduced by alkylation of the pyrazole nitrogen with a cyanomethyl halide or via Michael addition of malononitrile derivatives under basic or catalytic conditions.
One-Pot Multicomponent Reactions
Recent advances utilize one-pot, multicomponent reactions combining hydrazine, aldehydes (e.g., 2-pyridinecarboxaldehyde), β-ketoesters or equivalents, and malononitrile to efficiently assemble the pyrazole ring with desired substituents:
- Catalysts: InCl3 (indium(III) chloride) has been shown to catalyze such reactions effectively.
- Solvent: Mixed aqueous-organic solvents (e.g., 50% ethanol-water).
- Conditions: Ultrasound irradiation at mild temperature (~40 °C) for short times (~20 minutes) enhances yield and reduces reaction time.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + ethyl acetoacetate | Formation of pyrazolone intermediate | - | Room temp or mild heating |
| 2 | Addition of 2-pyridinecarboxaldehyde + malononitrile + InCl3 catalyst (20 mol%) in 50% EtOH | One-pot condensation under ultrasound irradiation at 40 °C for 20 min | 80-95% | Efficient formation of substituted pyrazole core |
| 3 | Workup: Add water, filtration, recrystallization from ethanol | Isolation of pure this compound | - | High purity product |
This method benefits from operational simplicity, green chemistry compliance, and excellent yields.
Mechanistic Insights
- The initial step involves hydrazine reacting with ethyl acetoacetate to form a pyrazolone intermediate.
- Concurrently, malononitrile condenses with 2-pyridinecarboxaldehyde catalyzed by InCl3 to form an activated intermediate.
- The pyrazolone intermediate undergoes nucleophilic attack on the activated intermediate, followed by tautomerization to yield the target pyrazole derivative with cyanomethyl and pyridin-2-yl substituents.
Alternative Preparation Routes
- Michael Addition and Reflux Methods: Reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various aldehydes or ketones under reflux in ethanol has been reported for related pyrazole derivatives, which can be adapted for the target compound.
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate ring formation reactions, improving yields and reducing reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|---|
| One-pot multicomponent (InCl3 catalyzed) | Hydrazine hydrate, ethyl acetoacetate, 2-pyridinecarboxaldehyde, malononitrile | InCl3 (20 mol%) | 50% EtOH | Ultrasound, 40 °C, 20 min | 80-95% | High yield, green, short time |
| Reflux condensation | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile + aldehydes | None or acid catalyst | Ethanol | Reflux, 3-4 h | ~70-80% | Simple, scalable |
| Microwave-assisted synthesis | Pyrazole derivatives + dicarbonyl compounds | AcOH or other acids | AcOH, MeOH, or water | Microwave irradiation, short time | Variable | Rapid, efficient |
Research Findings and Notes
- The regioselectivity of pyrazole formation can be influenced by the electrophilicity of carbonyl groups in the starting materials, allowing control over isomer formation.
- Use of green solvents and catalysts like InCl3 and ultrasound irradiation aligns with sustainable chemistry principles.
- The presence of cyano groups enhances the biological activity and chemical versatility of the pyrazole derivatives, making these methods valuable for medicinal chemistry applications.
Q & A
Q. What synthetic methodologies are typically employed to prepare 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how are key intermediates validated?
- Methodological Answer : The synthesis of pyrazole-4-carbonitrile derivatives often involves cyclocondensation reactions using substituted hydrazines and β-ketonitriles. For example, triazenylpyrazole precursors can undergo azide-mediated transformations under acidic conditions (e.g., trifluoroacetic acid) with azido(trimethyl)silane to introduce functional groups . Key intermediates are validated via TLC monitoring and spectroscopic characterization (e.g., H/C NMR, IR) to confirm regioselectivity and purity. Flash chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating products with >85% yields .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- H NMR : Assign signals for aromatic protons (pyridin-2-yl: δ 7.2–8.5 ppm) and cyanomethyl groups (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm nitrile stretches (C≡N: 2230–2242 cm) and pyridyl/pyrazole ring vibrations (1450–1600 cm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <1 ppm error margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions during azide incorporation .
- Catalyst Screening : Trifluoroacetic acid (TFA) at 10 equiv. improves protonation of intermediates, accelerating cyclization .
- Solvent Selection : Methylene chloride enhances solubility of hydrophobic intermediates, while ethyl acetate gradients in chromatography improve resolution .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbonitriles?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., pyridin-2-yl vs. benzyl groups) to isolate contributions to bioactivity .
- Meta-Analysis : Cross-reference IC values across studies using standardized assays (e.g., kinase inhibition protocols) to account for variability in experimental conditions .
- Crystallography : Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict protonation states of pyridin-2-yl and pyrazole nitrogens .
- pKa Estimation : Use software like MarvinSketch to identify labile protons (e.g., cyanomethyl C-H) susceptible to hydrolysis at physiological pH .
- MD Simulations : Model solvation effects in aqueous buffers to assess aggregation tendencies .
Methodological Challenges
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodological Answer :
- Dry Loading : Pre-adsorb crude products onto Celite® to prevent column overload during flash chromatography .
- Gradient Optimization : Adjust ethyl acetate concentrations (0–35%) to separate regioisomers with R differences <0.1 .
- Purity Validation : Combine HPLC (C18 columns, acetonitrile/water mobile phase) with NMR to confirm ≥95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
